SR 13800 Demonstrates Sub-Nanomolar MCT1 Inhibition Potency Superior to AR-C155858
SR 13800 inhibits MCT1 with an IC50 of 0.5 nM , representing sub-nanomolar potency. In direct comparison, the structurally distinct MCT1/MCT2 inhibitor AR-C155858 (SR 13801) exhibits a Ki of 2.3 nM for MCT1-mediated lactate uptake in rat erythrocytes . The 4.6-fold difference in inhibitory potency is corroborated by the observation that SR 13800 achieves an EC50 of 5 nM in Raji Burkitt lymphoma cell proliferation assays , whereas AR-C155858 typically requires concentrations in the 10-100 nM range for comparable functional MCT1 blockade in cellular systems [1].
| Evidence Dimension | MCT1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.5 nM |
| Comparator Or Baseline | AR-C155858: Ki = 2.3 nM |
| Quantified Difference | 4.6-fold higher potency for SR 13800 (0.5 nM vs. 2.3 nM) |
| Conditions | Biochemical MCT1 inhibition assay (SR 13800); lactate uptake in rat erythrocytes (AR-C155858) |
Why This Matters
Higher potency enables lower effective concentrations in cell-based and in vivo studies, reducing potential off-target effects associated with elevated compound concentrations.
- [1] Nature Communications. Fig. 3: Pharmacological MCT inhibitors do not block lactic acid production. 2022. View Source
